4-Nitro-2-(trifluoromethyl)benzamide

Medicinal Chemistry Ion Channel Pharmacology Chemical Synthesis

4-Nitro-2-(trifluoromethyl)benzamide (CAS 22227-54-9) is the definitive starting material for synthesizing NPBA, a potent and selective TASK-3 (KCNK9) potassium channel activator. The ortho relationship between the trifluoromethyl group and the amide is critical for the nucleophilic aromatic substitution step. Using the incorrect isomer (e.g., 2-nitro-4-(trifluoromethyl)benzamide, CAS 22227-55-0) yields an inactive analog. High purity is essential for reproducible reduction and coupling. Verify regioisomer identity before procurement.

Molecular Formula C8H5F3N2O3
Molecular Weight 234.13 g/mol
Cat. No. B12089815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-(trifluoromethyl)benzamide
Molecular FormulaC8H5F3N2O3
Molecular Weight234.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)N
InChIInChI=1S/C8H5F3N2O3/c9-8(10,11)6-3-4(13(15)16)1-2-5(6)7(12)14/h1-3H,(H2,12,14)
InChIKeyPHNSHHZAOZKADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2291 cv / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-(trifluoromethyl)benzamide (CAS 22227-54-9): Critical Synthetic Intermediate for TASK-3 Channel Modulators


4-Nitro-2-(trifluoromethyl)benzamide (CAS 22227-54-9) is a substituted benzamide building block characterized by an electron-deficient aromatic core bearing both a nitro group at the 4-position and a trifluoromethyl group at the 2-position relative to the primary amide . This specific substitution pattern confers unique electronic properties that are essential for its primary application as a key intermediate in the synthesis of N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide (NPBA), a potent and selective activator of the TASK-3 (KCNK9) potassium channel [1].

Why Unspecified 4-Nitro-2-(trifluoromethyl)benzamide Substitution Fails in TASK-3 Modulator Synthesis


The synthesis of the TASK-3 activator NPBA requires the precise regioisomer 4-nitro-2-(trifluoromethyl)benzamide. Using a generic or incorrectly specified isomer, such as 2-nitro-4-(trifluoromethyl)benzamide (CAS 22227-55-0) [1], would lead to a structurally distinct aniline intermediate after reduction, which would not produce the correct NPBA analog. The unique ortho relationship between the trifluoromethyl group and the amide in the target compound is critical for the subsequent nucleophilic aromatic substitution step [2]. Furthermore, the high purity of the starting material directly impacts the yield and selectivity of the reduction and subsequent coupling steps, making a verified, high-purity source essential for reproducible results .

Quantitative Evidence for 4-Nitro-2-(trifluoromethyl)benzamide in Research and Procurement Decisions


Regioisomeric Purity: Critical for NPBA Potency and Selectivity

The target compound is the essential building block for NPBA, a TASK-3 activator. NPBA is a more potent activator than terbinafine, the only other reported TASK-3 selective activator [1]. Using the incorrect regioisomer (e.g., 2-nitro-4-(trifluoromethyl)benzamide) would produce a different aniline intermediate, leading to a compound that is not NPBA and would likely lack the same activity profile.

Medicinal Chemistry Ion Channel Pharmacology Chemical Synthesis

Verified Purity: Impact on Synthesis Reproducibility and Downstream Yield

Commercial suppliers provide this compound with a minimum purity specification of 97-98%, backed by batch-specific analytical data including NMR, HPLC, and GC . This contrasts with the baseline of 95% purity offered for some general-purpose benzamide intermediates . The higher purity specification is crucial for the multi-step synthesis of NPBA, where impurities from the starting material can propagate, reducing the yield and purity of the final active compound.

Organic Synthesis Quality Control Process Chemistry

Electron-Deficient Aromatic Core: Enhanced Reactivity in Nucleophilic Aromatic Substitution

The presence of both the nitro (-NO2) and trifluoromethyl (-CF3) groups strongly deactivates the aromatic ring toward electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). This is a key step in the synthesis of NPBA, where the nitro group is reduced to an amine, and the adjacent trifluoromethyl group activates the ring for subsequent functionalization [1]. In contrast, a simpler benzamide lacking the trifluoromethyl group would be significantly less reactive toward SNAr.

Physical Organic Chemistry Synthetic Methodology Reaction Kinetics

Validated Application Scenarios for 4-Nitro-2-(trifluoromethyl)benzamide in Research


Synthesis of NPBA for TASK-3 Channel Research

This compound is the definitive starting material for synthesizing NPBA, a potent and selective TASK-3 activator [1]. Researchers studying the physiological roles of TASK-3 in sleep/wake control, cognition, and epilepsy require NPBA as a pharmacological tool. The high purity and correct regioisomer are critical for achieving a successful synthesis and obtaining biologically active NPBA.

Construction of Diverse Trifluoromethylated Benzamide Libraries

As a functionalized benzamide building block, this compound is a valuable starting point for creating diverse chemical libraries. The presence of the primary amide and the nitro group (which can be reduced to an amine) provides two orthogonal handles for further derivatization, while the trifluoromethyl group enhances metabolic stability and lipophilicity . This makes it suitable for medicinal chemistry campaigns targeting a variety of biological targets.

Development of New Synthetic Methodologies for Fluorinated Aromatics

The compound's unique substitution pattern makes it a useful substrate for developing and testing new reactions on electron-deficient aromatic systems. Its reactivity in SNAr and other transformations can be used as a benchmark to evaluate new catalysts or reaction conditions for the synthesis of fluorinated drug-like molecules.

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